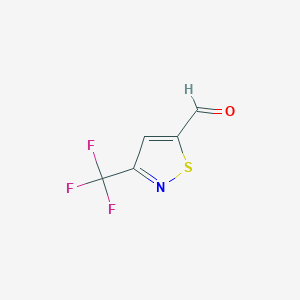

3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethyl)-1,2-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NOS/c6-5(7,8)4-1-3(2-10)11-9-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTCCKWHQFITPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784002-13-6 | |

| Record name | 3-(trifluoromethyl)-1,2-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Fluorine Factor: Electronic Tuning of Trifluoromethyl Thiazole Aldehydes

Abstract

The incorporation of a trifluoromethyl (-CF₃) group into the thiazole scaffold represents a cornerstone strategy in modern medicinal chemistry. This guide examines the profound electronic perturbations induced by the -CF₃ group on thiazole aldehydes, specifically focusing on the interplay between inductive withdrawal, ring deactivation, and carbonyl electrophilicity. We provide a validated synthetic workflow, analyze the "hydration trap" reactivity profile, and detail the physicochemical implications for drug design.

Part 1: The Electronic Landscape

The Inductive "Tug-of-War"

The thiazole ring is inherently electron-deficient (π-deficient) due to the electronegativity of the nitrogen atom (Position 3) and the poor orbital overlap of the sulfur atom (Position 1). Introducing a trifluoromethyl group amplifies this deficiency significantly.

-

The -CF₃ Effect (-I): The fluorine atoms exert a powerful inductive electron-withdrawing effect (-I).[1] Unlike halogens which possess a competing mesomeric donation (+M), the -CF₃ group operates almost exclusively via induction, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

-

The Aldehyde Synergism: When an aldehyde (-CHO) is attached to this already electron-poor system, the carbonyl carbon becomes "super-electrophilic." The -CF₃ group pulls electron density from the ring, which in turn pulls density from the carbonyl.

Positional Sensitivity

The impact of the -CF₃ group depends heavily on its position relative to the aldehyde:

-

Ortho-like (Vicinal): A -CF₃ group at C4 with an aldehyde at C5 creates maximum steric and electronic tension.

-

Meta-like: A -CF₃ group at C2 exerts a global ring deactivation but has less steric impact on a C5 aldehyde.

Visualization of Electronic Flow

The following diagram illustrates the electron density withdrawal vectors that render the aldehyde carbon highly reactive.

Figure 1: Vector map showing the cumulative electron withdrawal leading to heightened carbonyl electrophilicity.

Part 2: Synthetic Access (Self-Validating Protocol)

The "Impossible" Electrophilic Substitution

Expert Insight: Do not attempt direct formylation (Vilsmeier-Haack) on a trifluoromethyl-thiazole. The ring is too deactivated to undergo electrophilic aromatic substitution. You must build the ring with the substituents in place or use a functional group interconversion strategy.

Recommended Workflow: The Hantzsch Construction

The most robust route involves constructing the thiazole ring using a halogenated dicarbonyl and a thioamide, followed by a controlled reduction/oxidation sequence.

Target Molecule: 2-Methyl-4-(trifluoromethyl)thiazole-5-carbaldehyde.[2]

Step 1: Hantzsch Cyclization

-

Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate + Thioacetamide.

-

Conditions: Ethanol, reflux, 4-6 hours.

-

Mechanism: The sulfur attacks the

-carbon of the keto-ester, followed by dehydration to close the ring. -

Outcome: Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.

Step 2: The "Red-Ox" Pivot

Direct reduction of the ester to aldehyde (using DIBAL-H at -78°C) is risky due to over-reduction to the alcohol. The self-validating approach is a two-step sequence:

-

Full Reduction: LiAlH₄ (0°C)

Primary Alcohol. -

Controlled Oxidation: Dess-Martin Periodinane (DMP) or Swern Oxidation

Aldehyde.

Synthetic Pathway Diagram

Figure 2: High-fidelity synthetic route avoiding common over-reduction pitfalls.

Part 3: Reactivity Profile & The "Hydration Trap"

The Gem-Diol Phenomenon

A critical oversight in working with electron-deficient aldehydes is their propensity to hydrate.

-

Observation: In LC-MS (using aqueous mobile phases), you will often see the mass of

(the hydrate) rather than the parent aldehyde. -

Mechanism: The -CF₃ group destabilizes the carbonyl dipole (making C more positive). Water attacks this carbon to form a gem-diol (

). Unlike typical aldehydes where the equilibrium favors the carbonyl, -CF₃ thiazole aldehydes often exist primarily as hydrates in aqueous solution.

Nucleophilic Addition Data

The following table summarizes the reactivity shift caused by the -CF₃ group compared to a methyl group.

| Property | Methyl-Thiazole Aldehyde (-CH₃) | CF₃-Thiazole Aldehyde (-CF₃) | Implication |

| Hammett Constant ( | -0.17 (Donor) | +0.54 (Strong Withdrawal) | Ring is significantly deactivated. |

| Carbonyl Hydration ( | Low (< 5%) | High (> 90% in water) | Aldehyde may appear "stable" but is masked as a diol. |

| Schiff Base Formation | Moderate Rate | Rapid / Equilibrium Shifted | Ideal for reductive aminations, but intermediate imine is unstable. |

| C-H Acidity (Ring) | Moderate | High | Adjacent ring protons are liable to base-catalyzed H/D exchange. |

Part 4: Medicinal Chemistry Applications

Bioisosterism and Potency

The -CF₃ group is not merely a "decoration"; it is a functional tool.[3][4]

-

Lipophilicity Boost: The -CF₃ group significantly increases LogP (typically +1.0 to +1.2 units vs. H). This aids in crossing the blood-brain barrier (BBB) or penetrating cell membranes.

-

Metabolic Blockade: The C-F bond (116 kcal/mol) is metabolically inert. Placing a -CF₃ group at a position prone to oxidative metabolism (e.g., by CYP450) effectively "blocks" that site, extending the drug's half-life (

).

Case Study Logic

If a lead compound containing a thiazole aldehyde (or its derivative) shows poor metabolic stability or low potency:

-

Hypothesis: The ring is too electron-rich, leading to rapid oxidation.

-

Solution: Swap a -CH₃ for a -CF₃.

-

Result: The ring is deactivated (metabolically stable), lipophilicity increases (better permeability), and the aldehyde reactivity is tuned for tighter covalent binding (if designing covalent inhibitors).

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacologically Active Compounds. Journal of Medicinal Chemistry.

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Roman, G. (2015). Reactivity of Thiazole Derivatives: A Review. Mini-Reviews in Organic Chemistry.

-

Gamage, S. A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC (NIH).

-

Luo, M., et al. (2024).[5] Trifluoromethanesulfonic acid (TfOH) catalyzes a coupling of α-diazoketones with (thio)amides. Journal of Organic Chemistry.

Sources

Methodological & Application

Protecting group strategies for 3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde

Application Note: Protecting Group Strategies for 3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde

Executive Summary

The manipulation of This compound presents a unique set of challenges in medicinal chemistry. As a bioisostere for pyridine or thiophene derivatives, the 1,2-thiazole (isothiazole) core is increasingly valued in drug discovery. However, the synergistic effect of the electron-withdrawing trifluoromethyl (

This guide details the 1,3-dioxolane protection strategy using an orthoformate-mediated water scavenging protocol . Unlike traditional Dean-Stark methods, this approach avoids thermal stress on the sensitive N–S bond while overcoming the thermodynamic resistance of electron-deficient aldehydes to acetalization.

Chemical Stability & Reactivity Profile

Before initiating protection, the operator must understand the specific electronic pressures on the molecule:

-

Hyper-Electrophilicity (The

Effect): The -

N–S Bond Sensitivity: The isothiazole 1,2-N–S bond is the scaffold's "Achilles' heel." It is susceptible to reductive cleavage (e.g., Raney Ni,

) and nucleophilic attack by strong bases. Protection protocols requiring high heat or strong Lewis acids can degrade this bond. -

Acetalization Thermodynamics: While the electron-deficient nature facilitates the initial nucleophilic attack by a diol, it destabilizes the oxocarbenium ion intermediate. This makes the elimination of water—the rate-determining step in standard Dean-Stark protocols—energetically unfavorable.

Strategic Decision Framework

The following decision tree outlines the logic for selecting the protection method based on downstream chemistry requirements.

Figure 1: Decision matrix for selecting the appropriate protecting group based on subsequent reaction conditions.

Protocol A: Orthoformate-Mediated 1,3-Dioxolane Formation

This is the Gold Standard for this substrate. We utilize Triethyl Orthoformate (TEOF) as both a solvent and a chemical dehydrating agent. This drives the reaction to completion irreversibly at ambient temperature, protecting the isothiazole ring.

Mechanism: TEOF reacts with the ethylene glycol to form the acetal and ethanol. The equilibrium is driven by the formation of volatile ethanol and the irreversible consumption of water.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Reagent: Ethylene Glycol (5.0 equiv) — Must be anhydrous.

-

Dehydrating Agent: Triethyl Orthoformate (TEOF) (1.5 - 2.0 equiv)

-

Catalyst: Tetrabutylammonium Tribromide (

) (0.05 equiv) OR Indium(III) Triflate (-

Note:

-Toluenesulfonic acid (pTSA) can be used, but TBATB is milder for the isothiazole ring.

-

-

Solvent: Ethanol (Absolute) or run neat in TEOF.

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Charging: Add the aldehyde (1.0 equiv) and anhydrous Ethanol (

concentration). -

Reagent Addition: Add Ethylene Glycol (5.0 equiv) followed by Triethyl Orthoformate (2.0 equiv).

-

Catalysis: Add the catalyst (

or -

Reaction: Stir vigorously at Room Temperature (20–25 °C) .

-

Monitoring: Monitor by TLC (System: 20% EtOAc/Hexanes). The aldehyde spot will disappear, and a less polar acetal spot will appear.

-

Time: Reaction is typically complete in 2–4 hours.

-

-

Quench: Add saturated aqueous

solution (10 mL/mmol). Stir for 10 minutes to neutralize the catalyst. -

Extraction: Extract with Ethyl Acetate (

). -

Workup: Wash combined organics with Brine (

) to remove excess glycol. Dry over -

Purification: The crude product is often pure enough (>95%) for downstream use. If necessary, purify via flash column chromatography on silica gel (neutralized with 1%

to prevent hydrolysis on the column).

Yield Expectation: 90–96%

Protocol B: Deprotection (Transacetalization)

Direct acid hydrolysis can be slow due to the electron-withdrawing

Step-by-Step Procedure:

-

Dissolution: Dissolve the protected acetal (1.0 equiv) in Acetone (wet, containing 5% water).

-

Catalyst: Add p-Toluenesulfonic acid (pTSA) (0.1 equiv) or Pyridinium p-toluenesulfonate (PPTS) (0.2 equiv).

-

Reflux: Heat the mixture to a gentle reflux (approx. 56 °C).

-

Monitoring: Check TLC every hour.

-

Workup: Once complete, cool to RT. Neutralize with solid

. Filter off the solids and concentrate the filtrate. -

Isolation: The residue is the deprotected aldehyde.

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction | Hydrate formation on starting material. | Azeotrope the starting aldehyde with toluene before starting Protocol A to remove bound water. |

| Ring Degradation | Acid catalyst too strong or T > 60°C. | Switch from pTSA to Indium(III) Triflate or TBATB. Keep reaction at RT. |

| Acetal Hydrolysis on Silica | Silica gel is slightly acidic. | Pre-treat the silica column with 1% Triethylamine/Hexanes before loading the sample. |

| Slower Deprotection | Increase temperature to 60°C or switch solvent to THF:2N HCl (1:1) if the ring tolerates it. |

Workflow Visualization

The following diagram illustrates the chemical workflow for the TEOF-mediated protection strategy.

Figure 2: Step-by-step workflow for the mild protection of this compound.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for acetal stability and cleavage conditions).

-

Gopinath, R., Haque, S. J., & Patel, B. K. (2002).[7] "Tetrabutylammonium Tribromide-Mediated Condensation of Aldehydes with 1,2-Diols: A Convenient Synthesis of Cyclic Acetals." The Journal of Organic Chemistry, 67(16), 5842–5845. Link

-

Pfrengle, F., Dekaris, V., Schefzig, L., Zimmer, R., & Reissig, H. U. (2008).[8] "Indium Trichloride Mediated Cleavage of Acetonides in the Presence of Acid-Labile Functional Groups." Synlett, 2008(19), 2965–2968. (Demonstrates the utility of Indium salts for sensitive heterocycles). Link

-

Dalpozzo, R., et al. (2004).[7] "Erbium(III) Triflate as a Mild Lewis Acid Catalyst for the Chemoselective Cleavage of Acetals and Ketals." Synthesis, 2004(4), 496-498.[7] (Relevant for mild deprotection strategies).[7] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. bepls.com [bepls.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00227F [pubs.rsc.org]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. Indium Trichloride Mediated Cleavage of Acetonides in the Presence of Acid-Labile Functional Groups - Enhancing the Synthetic Utility of 1,3-Dioxolanyl-Substituted 1,2-Oxazines [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Reactivity of Electron-Deficient Thiazole Aldehydes

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the reactivity of electron-deficient thiazole aldehydes. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Core Principles - Understanding the Reactivity Paradox

This section addresses the fundamental electronic nature of thiazole aldehydes and why their anticipated reactivity can be misleading.

Q1: What makes a thiazole aldehyde "electron-deficient" and how does this impact its reactivity?

A: The thiazole ring is an aromatic heterocycle containing both a nitrogen and a sulfur atom. Both are electronegative and exert a strong inductive electron-withdrawing effect (-I effect) on the ring carbons. This effect is most pronounced at the C2 position.[1] When an aldehyde group (-CHO) is attached to this ring, particularly at C2 or C4, the carbonyl carbon becomes exceptionally electrophilic. This is because its electron density is being pulled away by both the carbonyl oxygen and the entire thiazole system.

Theoretically, a highly electrophilic carbonyl carbon should be extremely susceptible to nucleophilic attack. However, the reality is often more complex, leading to a reactivity paradox.

Caption: Electronic influences contributing to the reactivity of thiazole aldehydes.

Q2: My aldehyde is electron-deficient, so why am I seeing low yields or no reaction with strong nucleophiles?

A: This is a common and valid question. The high electrophilicity of the carbonyl carbon can be a double-edged sword. Here are the primary reasons for diminished reactivity:

-

Nucleophile Deactivation: Very strong, hard nucleophiles (like Grignard reagents or organolithiums) are also very strong bases. The electron-deficient nature of the thiazole ring increases the acidity of its remaining ring protons.[2] A strong nucleobase may preferentially deprotonate the ring rather than attack the carbonyl carbon, consuming your reagent in a non-productive acid-base reaction.

-

Stability of Intermediates: In some reactions, like the Wittig reaction, the stability of the intermediates plays a crucial role. The electron-withdrawing thiazole ring can stabilize certain intermediates to the point that the subsequent, desired reaction step has a very high activation energy.

-

Reduced Reactivity of "Stabilized" Reagents: Many common synthetic protocols utilize "stabilized" reagents (e.g., stabilized Wittig ylides) for better handling and stereoselectivity.[3][4] These reagents are inherently less nucleophilic and may not have sufficient reactivity to attack the sterically or electronically challenging thiazole aldehyde.

-

Steric Hindrance: Substituents on the thiazole ring adjacent to the aldehyde group can physically block the trajectory of the incoming nucleophile, a factor that becomes more significant with bulky nucleophiles.[5][6]

Section 2: Troubleshooting Guide for Common Reactions

This section provides specific, actionable advice for overcoming reactivity issues in common synthetic transformations.

A. The Wittig Reaction & Olefination

Q: My Wittig reaction with a stabilized ylide (e.g., Ph₃P=CHCO₂Et) is giving low to no yield, even with prolonged heating. What is the cause and what is the solution?

A: The core issue is a reactivity mismatch. Stabilized ylides are poor nucleophiles because their carbanionic charge is delocalized by the adjacent electron-withdrawing group (e.g., an ester or ketone).[6] Your electron-deficient thiazole aldehyde, despite its electrophilic carbonyl, may not be a sufficiently strong electrophile to react efficiently with this weak nucleophile.

Solution Pathway:

-

Switch to a More Reactive Ylide: If your synthesis allows, use a non-stabilized (e.g., Ph₃P=CH₂) or semi-stabilized (e.g., Ph₃P=CHPh) ylide. These are far more reactive but require stronger bases (like n-BuLi or NaH) and anhydrous, inert conditions.[4]

-

Employ the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a superior alternative for reacting with challenging aldehydes and producing E-alkenes with high selectivity.[6] The phosphonate carbanion used in the HWE is more nucleophilic than a stabilized Wittig ylide.

Caption: Troubleshooting workflow for olefination reactions.

Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Olefination

This protocol provides a robust method for synthesizing an α,β-unsaturated ester from a thiazole aldehyde.

-

Setup: Under an inert atmosphere (N₂ or Ar), add your phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq) to a flame-dried flask containing anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. You should observe the cessation of H₂ gas evolution.

-

Aldehyde Addition: Cool the resulting clear solution back to 0 °C. Add a solution of your electron-deficient thiazole aldehyde (1.0 eq) in anhydrous THF dropwise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. For particularly unreactive aldehydes, the reaction may require gentle heating (reflux).

-

Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography (silica gel) to yield the desired E-alkene.

B. Grignard and Organolithium Additions

Q: When I add a Grignard reagent to my 2-thiazole carboxaldehyde, I get a low yield of the desired secondary alcohol and recover a significant amount of starting material. What is happening?

A: This is a classic case of an acid-base side reaction triumphing over nucleophilic addition. Grignard and organolithium reagents are exceptionally strong bases.[7][8] The C2 proton of a thiazole ring is significantly acidic and can be readily deprotonated by these reagents.[1] In your case, the Grignard reagent is likely deprotonating another molecule of the thiazole aldehyde at the C5 position (or another acidic site) rather than attacking the carbonyl.

Solution: The Protection-Reaction-Deprotection Strategy

The most reliable solution is to temporarily "mask" the aldehyde as a functional group that is inert to Grignard reagents, such as an acetal.[9][10]

Caption: Workflow for Grignard additions using a protecting group strategy.

Experimental Protocol: Acetal Protection and Grignard Addition

-

Protection: In a round-bottom flask, dissolve the thiazole aldehyde (1.0 eq) in toluene. Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

-

Water Removal: Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours, or until no more water is collected.

-

Isolation of Acetal: Cool the reaction, wash with saturated aqueous NaHCO₃ solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude acetal, which is often pure enough for the next step.

-

Grignard Reaction: Dissolve the protected acetal in anhydrous THF under an inert atmosphere. Cool to 0 °C. Add the Grignard reagent (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis shows consumption of the starting material.

-

Deprotection & Workup: Cool the flask to 0 °C and slowly quench with 1M aqueous HCl. Stir vigorously for 1-3 hours at room temperature to hydrolyze the acetal. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I use a Lewis acid to further activate the aldehyde carbonyl? A: Yes, but with caution. Lewis acids (e.g., MgBr₂, TiCl₄, BF₃·OEt₂) can coordinate to the carbonyl oxygen, making the carbon even more electrophilic. This can be effective for reactions with weaker nucleophiles. However, the nitrogen atom in the thiazole ring is also a Lewis basic site and can be coordinated by the Lewis acid, potentially leading to catalyst sequestration or unexpected side reactions. An empirical screening of different Lewis acids and stoichiometries is recommended.

Q: My Knoevenagel condensation with malononitrile is sluggish. How can I drive it to completion? A: The Knoevenagel condensation produces one equivalent of water, which can participate in a reverse reaction.[11][12] To drive the equilibrium forward, remove water as it is formed using a Dean-Stark apparatus with a suitable solvent like toluene or benzene. Additionally, while bases like piperidine or pyridine are common catalysts, using a catalytic amount of a stronger, non-nucleophilic base or a Lewis acid might accelerate the reaction.[13]

Q: My thiazole aldehyde appears to be unstable, especially during purification on silica gel. What are my options? A: Electron-deficient aldehydes can be susceptible to oxidation or polymerization.[6] If you observe instability on silica gel, consider switching to a less acidic stationary phase like alumina (basic or neutral). Alternatively, you can attempt to crystallize the product directly from the crude reaction mixture or use the crude material directly in the next step if it is of sufficient purity. Storing the purified aldehyde under an inert atmosphere at low temperatures is also advisable.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

ResearchGate. (n.d.). Synthesis of thiazoles from aldehydes, amines, and element sulfur. [Link]

-

E-Journal of Chemistry. (2020). Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]

-

Wikipedia. (n.d.). Thiazole. [Link]

-

JoVE. (2025). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]

-

Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. [Link]

-

Royal Society of Chemistry. (2020). Aldehyde catalysis – from simple aldehydes to artificial enzymes. [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

-

ResearchGate. (n.d.). Reduction of 2 and Knoevenagel condensation reaction of the resulting aldehydes 3. [Link]

-

ResearchGate. (n.d.). Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. [Link]

-

PubMed. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation reaction of aromatic aldehydes and ketone with thiazolidine-2,4-dione and 2-thioxothiazolidin-4-one. [Link]

-

Beilstein Journals. (2015). Thiazole formation through a modified Gewald reaction. [Link]

-

ResearchGate. (n.d.). Properties and Reactions of Thiazole. [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

Chemistry LibreTexts. (2019). Protecting Groups of Aldehydes. [Link]

-

Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. researchgate.net [researchgate.net]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Knoevenagel Condensation [organic-chemistry.org]

Optimizing solvent selection for 3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde reactions

Technical Support Center: 3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde

Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection for this versatile building block. The unique electronic properties of this molecule, stemming from the electron-withdrawing trifluoromethyl group and the heterocyclic thiazole core, make solvent choice a critical parameter for achieving optimal reaction outcomes. This resource provides expert-driven FAQs and troubleshooting guides to address specific challenges you may encounter in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding solvent selection for reactions with this compound.

Q1: What are the primary factors to consider when selecting an initial solvent for a reaction with this compound?

The initial choice of solvent is crucial for the success of any chemical process.[1] For this specific aldehyde, the primary considerations are:

-

Solubility: Ensure that the aldehyde, all reagents, and catalysts are sufficiently soluble at the intended reaction temperature. Poor solubility is a common cause of low reaction rates and incomplete conversions.

-

Reagent Compatibility: The solvent must be inert to all reaction components. For instance, when using highly reactive organometallics (e.g., Grignard reagents or n-BuLi), protic solvents like alcohols or water must be rigorously excluded to prevent quenching. Aprotic solvents such as THF, 2-MeTHF, or toluene are preferred.

-

Reaction Type: The mechanism of your reaction dictates the optimal solvent polarity. Reactions involving polar intermediates or transition states, such as nucleophilic additions, are often accelerated in polar solvents (e.g., DMF, DMSO, NMP). Conversely, some radical reactions may proceed more efficiently in nonpolar media.[2]

-

Temperature Requirements: The solvent's boiling point must be appropriate for the desired reaction temperature. For reactions requiring high temperatures, solvents like toluene, xylene, or DMF are suitable choices.[3]

Q2: How does the 3-(trifluoromethyl) group specifically influence solvent choice and reaction conditions?

The trifluoromethyl (CF3) group is a powerful electron-withdrawing group that significantly impacts the molecule's reactivity.[4] This influence has several implications for solvent selection:

-

Increased Electrophilicity: The CF3 group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. This can allow for the use of less reactive nucleophiles or milder reaction conditions. Polar aprotic solvents (e.g., THF, acetonitrile) can stabilize the developing negative charge on the oxygen atom in the transition state, further facilitating the reaction.

-

Potential for Side Reactions: While generally stable, the C-CF3 bond can be sensitive under certain harsh conditions. Avoid prolonged heating with strong nucleophiles or bases in highly polar solvents, which could potentially lead to undesired side reactions.[5]

-

Solubility Modification: The fluorinated moiety alters the molecule's overall polarity and solubility profile compared to its non-fluorinated analog, which should be considered during initial solubility screening.

Q3: For a standard reductive amination, which solvents are recommended and which should be avoided?

Reductive amination is a widely used transformation for this class of aldehydes.[6] Solvent choice significantly influences the two key steps: imine/enamine formation and subsequent reduction.

-

Recommended Solvents:

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are traditionally common choices, offering good solubility for a wide range of substrates. However, due to environmental and safety concerns, their use is increasingly discouraged.[7]

-

Ethers (THF, 2-MeTHF): These are excellent, less toxic alternatives that are compatible with many borane-based reductants like sodium triacetoxyborohydride (STAB).

-

Alcohols (MeOH, EtOH): Protic solvents can facilitate imine formation by stabilizing charged intermediates.[8] They are particularly suitable when using reductants like sodium borohydride (NaBH4), but may be incompatible with more sensitive reducing agents.

-

-

Solvents to Use with Caution:

-

Acetonitrile (MeCN): While often a good solvent, it can sometimes form stable adducts with certain reducing agents or Lewis acids, potentially inhibiting the reaction.

-

Highly Polar Aprotic Solvents (DMF, DMSO): These can sometimes complicate product isolation and may not always offer a significant advantage over ethers or alcohols for this specific reaction.

-

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during your experiments.

Problem 1: Low Reaction Yield or Incomplete Conversion

Q: My reaction has stalled with significant starting material remaining. I've confirmed my reagents are active. Could the solvent be the issue?

A: Yes, solvent effects are a primary suspect when reagents are known to be good. The issue often traces back to solubility or improper stabilization of the reaction's transition state.

Potential Causes & Solutions:

-

Poor Solubility: The most common issue. Your aldehyde or reagent may be precipitating out of solution, effectively halting the reaction.

-

Troubleshooting Step: Observe the reaction mixture. Is it a clear, homogenous solution, or is there a visible precipitate?

-

Solution: Increase the reaction temperature if thermally permissible. If the issue persists, switch to a solvent with better solubilizing power. For example, if your reaction in toluene is sluggish, consider a more polar alternative like THF or even a small amount of DMF as a co-solvent.[9]

-

-

Incorrect Polarity: The solvent may not be adequately stabilizing the key transition state.

-

Troubleshooting Step: Consider the reaction mechanism. Does it involve the formation of charged intermediates?

-

Solution: For reactions like nucleophilic additions, which proceed through a charged tetrahedral intermediate, a switch from a nonpolar solvent (e.g., hexane, toluene) to a polar aprotic solvent (e.g., THF, acetone, acetonitrile) can dramatically increase the reaction rate.[10]

-

Workflow for Re-screening Solvents

Caption: Decision workflow for troubleshooting low conversion.

Problem 2: Significant Byproduct Formation

Q: My reaction is generating a major, unidentified impurity. How can the solvent be promoting this side reaction?

A: The solvent is not merely a medium; it can actively participate in or mediate undesired reaction pathways.

Potential Causes & Solutions:

-

Solvent Reactivity: The solvent itself may be reacting.

-

Example: Using an alcohol solvent with a Grignard reaction will quench the reagent. Using a primary or secondary amine as a solvent in a condensation reaction can lead to competitive imine formation.

-

Solution: Scrutinize the reactivity of your chosen solvent against all reagents and intermediates. Always use dry, aprotic solvents for moisture-sensitive reactions.

-

-

Promotion of Undesired Mechanisms: The choice of solvent can favor one mechanistic pathway over another. In reactions with multiple possible outcomes, the solvent can be the deciding factor.[10]

-

Example: In reactions of certain trifluoromethylated compounds, protic solvents like ethanol can favor one cyclization pathway, while acidic conditions in aprotic solvents can lead to a completely different heterocyclic product.[10][11]

-

Solution: If you suspect a competing pathway, try changing the solvent class entirely. A switch from a polar protic (e.g., EtOH) to a polar aprotic (e.g., THF) or a nonpolar solvent (e.g., Toluene) can suppress the undesired pathway.

-

-

Base-Induced Decomposition: The combination of a basic reagent and a highly polar solvent could potentially lead to decomposition or side reactions involving the trifluoromethyl group, though this is less common for the stable CF3 group.

-

Solution: If decomposition is suspected in the presence of a base (e.g., DBU, NaH) in DMF, consider switching to a less polar solvent like THF to temper the base's activity.

-

Problem 3: Difficult Product Isolation and Purification

Q: The reaction works, but isolating the final product is challenging due to the solvent. What should I consider?

A: Optimizing for reaction performance must be balanced with practical considerations for downstream processing.

Potential Causes & Solutions:

-

High Boiling Point: Solvents like DMF, DMSO, or NMP have high boiling points, making them difficult to remove under reduced pressure.

-

Solution: If possible, replace the high-boiling solvent with a lower-boiling alternative that still provides good performance (e.g., replace DMF with acetonitrile or THF). If it's essential for the reaction, plan for an aqueous workup and extraction into a volatile organic solvent like ethyl acetate or DCM.

-

-

Solvent Miscibility: The reaction solvent may be miscible with the extraction solvent used in the workup, leading to poor recovery.

-

Solution: Plan your workup strategy in advance. If using a water-miscible solvent like THF or acetonitrile, the aqueous workup must involve a brine wash to "salt out" the product and improve phase separation during extraction. Alternatively, the reaction solvent can be removed in vacuo before performing the extraction.

-

Section 3: Protocols & Data

Protocol 1: General Methodology for Small-Scale Solvent Screening

This protocol provides a systematic approach to selecting an optimal solvent for a novel reaction involving this compound.

-

Initial Solubility Assessment:

-

In separate small vials, add ~5-10 mg of this compound.

-

Add 0.5 mL of each candidate solvent (e.g., Toluene, THF, MeCN, EtOH, DCM) and observe solubility at room temperature and upon gentle heating.

-

Repeat for other key solid reagents. Shortlist solvents that dissolve all components.

-

-

Parallel Small-Scale Reactions:

-

Set up 4-6 small-scale reactions in parallel using your shortlisted solvents. Use standard reaction vials (e.g., 2 mL HPLC vials or microwave vials).

-

Maintain identical stoichiometry, reagent addition order, and temperature for all reactions.

-

Include a magnetic stir bar in each vial.

-

-

Reaction Monitoring:

-

After a set time (e.g., 1, 4, and 24 hours), take a small aliquot from each reaction.

-

Quench the aliquot appropriately (e.g., with a drop of water or saturated NH4Cl).

-

Dilute the quenched aliquot and analyze by a suitable method (TLC, LC-MS, or GC-MS) to determine the relative conversion to product and formation of byproducts.

-

-

Analysis and Selection:

-

Compare the results across all solvents. Identify the solvent that provides the best balance of reaction rate, final conversion, and purity profile.

-

The chosen solvent can then be used for a larger-scale, optimized reaction.

-

Table 1: Solvent Properties and General Recommendations

| Solvent | Class | Polarity Index | Boiling Point (°C) | General Recommendations & Cautions |

| Toluene | Aromatic | 2.4 | 111 | Good for reactions requiring moderate heat. Generally non-participatory. Use for organometallic reactions where ether coordination is undesirable. |

| Tetrahydrofuran (THF) | Ether | 4.0 | 66 | Excellent general-purpose aprotic solvent. Good for organometallics, reductions, and nucleophilic additions. Peroxide formation risk. |

| Acetonitrile (MeCN) | Nitrile | 5.8 | 82 | Polar aprotic. Good for SN2-type reactions and stabilizing charged species. Can be coordinating to metal centers. |

| Dichloromethane (DCM) | Halogenated | 3.1 | 40 | Good general solvent with high solubility for many organics. Volatile. Environmental and health concerns are leading to reduced use.[7] |

| Ethanol (EtOH) | Alcohol | 4.3 | 78 | Polar protic. Can participate in reactions (H-bonding, proton source). Suitable for some reductions (e.g., with NaBH4) and condensations.[12] Incompatible with moisture-sensitive reagents. |

| N,N-Dimethylformamide (DMF) | Amide | 6.4 | 153 | Highly polar aprotic. Excellent solubilizing power. High boiling point can complicate workup. Can promote reactions involving ionic intermediates.[9] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | 189 | Very highly polar aprotic. Use when other solvents fail to dissolve reagents. Very high boiling point; removal is difficult. |

Diagram: Solvent-Mediated Stabilization of a Nucleophilic Attack

This diagram illustrates how a polar aprotic solvent can stabilize the transition state during a nucleophilic attack on the aldehyde, accelerating the reaction.

Caption: Solvent stabilization of the transition state in nucleophilic addition.

References

-

Beilstein Journal of Organic Chemistry. Thiazole formation through a modified Gewald reaction. [Link]

-

ACS Publications. Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. [Link]

-

National Institutes of Health (NIH). Innate C-H trifluoromethylation of heterocycles. [Link]

-

ACS Publications. Toward a More Holistic Framework for Solvent Selection. [Link]

-

ResearchGate. Development of a solvent selection guide for aldehyde-based direct reductive amination processes | Request PDF. [Link]

-

ACS Publications. Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. [Link]

-

ResearchGate. Trifluoromethylated Heterocycles. [Link]

-

PNAS. Innate C-H trifluoromethylation of heterocycles. [Link]

-

National Institutes of Health (NIH). Trifluoromethylated heterocycles. [Link]

-

Royal Society of Chemistry. Development of a solvent selection guide for aldehyde-based direct reductive amination processes. [Link]

-

ResearchGate. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Request PDF. [Link]

-

ResearchGate. The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. [Link]

-

Bentham Science. Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. [Link]

-

MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

-

MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

-

ACS Publications. The Dark Side of Fluorine. [Link]

-

National Institutes of Health (NIH). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. [Link]

-

ResearchGate. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnas.org [pnas.org]

- 3. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Column chromatography conditions for separating thiazole aldehyde impurities

Subject: Column Chromatography Conditions for Separating Thiazole Aldehyde Impurities

Ticket ID: #THZ-ALD-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Push-Pull" Challenge

Separating thiazole aldehydes presents a unique "push-pull" chemical challenge that often leads to failed purifications. You are dealing with two conflicting functional groups on the same molecule:

-

The Thiazole Ring (The Base): The nitrogen atom has a lone pair that acts as a Lewis base, causing it to drag and tail on acidic silica gel silanols.

-

The Aldehyde Group (The Electrophile): This group is reactive. It is prone to oxidation (to carboxylic acids), acetal formation (in alcoholic solvents), and Schiff base formation (if amine modifiers are chosen incorrectly).

This guide abandons generic advice in favor of specific protocols designed to stabilize the aldehyde while preventing the thiazole from sticking.

Module 1: Troubleshooting Peak Tailing (The Silanol Effect)

User Question: "My thiazole aldehyde elutes as a broad streak rather than a tight band, contaminating my fractions. How do I sharpen the peak?"

Technical Diagnosis:

This is classic Silanol Interaction . Silica gel (

The Solution: Tertiary Amine Deactivation

You must block the silanol sites with a base that is stronger than your thiazole but non-nucleophilic to protect the aldehyde.

WARNING: Never use primary amines (e.g., Propylamine, Ammonia) or secondary amines (e.g., Diethylamine) with aldehydes. They will react to form imines (Schiff bases) or enamines, destroying your product.

Protocol: The TEA Deactivation Method

-

Modifier: Use Triethylamine (TEA) . It is tertiary and sterically hindered, minimizing reaction risk with the aldehyde.

-

Concentration: Add 1% v/v TEA to your mobile phase.

-

Pre-treatment (Critical): Flushing the column with the mobile phase before loading the sample is often insufficient because the silica acts as a buffer and absorbs the TEA.

| Parameter | Recommendation | Mechanism |

| Modifier | Triethylamine (Et | Blocks acidic silanols; prevents thiazole H-bonding. |

| Avoid | Ammonia, Diethylamine | Reacts with aldehyde (Schiff base formation). |

| Loading | Liquid (DCM) or Dry Load (Celite) | Avoid loading in MeOH; promotes acetal formation. |

Module 2: Resolution of Regioisomers & Impurities

User Question: "I have a spot just below my product that won't separate. I'm using Hexane/Ethyl Acetate. What should I change?"

Technical Diagnosis: Thiazole synthesis often produces regioisomers or halo-ketone byproducts. If Hexane/EtOAc fails, you have hit a Selectivity Wall . You need to change the solvent class to exploit dipole-dipole interactions differently.

The Solution: Orthogonal Solvent Systems

Switch to a solvent system that interacts with the aldehyde's dipole moment.

Recommended Solvent Systems:

-

DCM / Acetone (The "Aldehyde Friendly" Mix):

-

Why: Acetone is polar but aprotic. It does not form acetals with the aldehyde.

-

Selectivity: Excellent for separating polar impurities that co-elute in EtOAc.

-

Ratio: Start with 100% DCM and gradient to 10% Acetone.

-

-

Toluene / Ethyl Acetate:

-

Why: Toluene provides

- -

Ratio: Start 9:1 Toluene:EtOAc.

-

-

DCM / Methanol (Use with Caution):

-

Risk:[4] Methanol is a nucleophile. On acidic silica, it can convert your aldehyde to a dimethyl acetal (

). -

Mitigation: Only use if absolutely necessary. Always include 0.5% TEA to neutralize silica acidity and prevent acetal catalysis.

-

Decision Logic: Solvent Selection

Figure 1: Decision matrix for solvent selection and troubleshooting tailing/resolution issues.

Module 3: Stability & Decomposition

User Question: "My crude NMR shows a clean aldehyde, but after the column, I see new peaks or reduced yield. Is the silica destroying my compound?"

Technical Diagnosis: Yes. Silica gel is not inert; it is a weak Lewis acid. Thiazole aldehydes are susceptible to two degradation pathways on column:

-

Oxidation: Air + large surface area of silica

Oxidation to Thiazole Carboxylic Acid (stays on baseline). -

Cannizzaro/Aldol-type reactions: Catalyzed by basic modifiers if too concentrated.

Protocol: Rapid Purification & Protection

-

The "Flash" Rule: Do not let the compound sit on the column. Optimize for an Rf of 0.3–0.4 to ensure elution within 10-15 minutes.

-

Alternative Stationary Phase: If degradation persists, switch to Neutral Alumina .

-

Note: Alumina is less acidic than silica. However, aldehydes can still be sensitive.[4] Deactivate the alumina with 1-2% water (Grade II or III) to reduce activity.

-

Module 4: The "Nuclear Option" (Reverse Phase)

User Question: "Normal phase is failing completely. Can I use Reverse Phase (C18)?"

Technical Diagnosis: Reverse Phase (RP) is often better for thiazoles because you can control the ionization state of the nitrogen using pH buffers.

Protocol: C18 Conditions

-

Column: C18 (End-capped is essential to prevent silanol interactions).

-

Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7) OR 10mM Ammonium Bicarbonate (pH ~8-10).

-

Mobile Phase B: Acetonitrile.[7]

Comparison Table: Normal vs. Reverse Phase

| Feature | Normal Phase (Silica) | Reverse Phase (C18) |

| Major Issue | Tailing due to Silanols | Solubility of lipophilic impurities |

| Modifier | Triethylamine (1%) | Formic Acid or Ammonium Bicarbonate |

| Aldehyde Risk | Oxidation / Acetal Formation | Hydrate formation (reversible) |

| Best For | Crude cleanup, removing non-polars | Final polishing, separating isomers |

References

-

Still, W. C., Kahn, M., & Mitra, A. (1978).[8] Rapid chromatographic techniques for preparative separation with moderate resolution.[8] Journal of Organic Chemistry, 43(14), 2923–2925.[8] (The foundational text on Flash Chromatography).

-

Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC?Link (Accessed via Search 1.17).

-

Taniguchi, T., & Curran, D. P. (2012).[9][10] Silica Gel Promotes Reductions of Aldehydes and Ketones.[9][10] Organic Letters, 14(17), 4540–4543.[10] Link (Demonstrates silica reactivity with aldehydes).

-

Waters Knowledge Base. (2025). Tailing of basic compounds on C18 columns.Link (Accessed via Search 1.20).

-

Reich, H. J. (n.d.). Common Solvents and Modifiers for Chromatography.[1][3][4][8][11] University of Wisconsin-Madison Chemistry Database. (Standard reference for solvent selectivity).

Sources

- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 2. sorbtech.com [sorbtech.com]

- 3. science.uct.ac.za [science.uct.ac.za]

- 4. researchgate.net [researchgate.net]

- 5. pure-synth.com [pure-synth.com]

- 6. what to do to reduce peak tailing? - Chromatography Forum [chromforum.org]

- 7. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Chromatography [chem.rochester.edu]

- 9. Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes [organic-chemistry.org]

- 10. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmaguru.co [pharmaguru.co]

Stability of 3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde under basic conditions

The following guide serves as a specialized Technical Support Center for 3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde (CAS: 1784002-13-6). It is designed to assist researchers in navigating the specific stability challenges associated with this electron-deficient heteroaromatic scaffold.

Status: Active Priority Level: High (Base Sensitivity Alert) Compound Class: Isothiazole (1,2-Thiazole) Key Functional Groups: 5-Carbaldehyde (Electrophile), 3-Trifluoromethyl (Strong EWG)

Executive Stability Profile

Core Directive: The 1,2-thiazole (isothiazole) ring is significantly less stable than its 1,3-thiazole isomer. The presence of a strongly electron-withdrawing trifluoromethyl group (

Critical Failure Mode: Base-Induced Ring Fragmentation. Under basic conditions (pH > 8-9 or in the presence of strong nucleophiles), the isothiazole ring undergoes irreversible cleavage at the S–N bond . This results in the formation of acyclic thiocyanates, enaminonitriles, or polymeric tars.

Stability Heatmap: Reagent Compatibility

| Reagent Class | Compatibility Status | Notes |

| Strong Bases (NaOH, KOH, NaOMe, | 🔴 CRITICAL FAILURE | Rapid ring opening and polymerization. |

| Organometallics ( | 🔴 CRITICAL FAILURE | Nucleophilic attack at Sulfur or Ring C. |

| Strong Nucleophiles (Thiols, Hydrazines) | 🟠 CAUTION | May attack S–N bond; keep pH neutral. |

| Mild Bases ( | 🟡 CONDITIONAL | Tolerated at low temperatures ( |

| Non-Nucleophilic Bases (DIPEA, 2,6-Lutidine) | 🟢 SAFE | Preferred for buffering or condensation reactions. |

| Acids (HCl, TFA, Lewis Acids) | 🟢 SAFE | Ring is generally stable to acid. |

Mechanism of Failure: Base-Induced Ring Opening

Understanding why the compound fails is essential for troubleshooting. The combination of the

Degradation Pathway

The primary degradation pathway involves the attack of a hard nucleophile (like

Caption: Logical flow of base-mediated isothiazole ring fragmentation initiated by nucleophilic attack at the sulfur atom.

Troubleshooting Guide & FAQs

Issue 1: "My reaction mixture turned black/tarry immediately upon adding base."

-

Diagnosis: Rapid polymerization and ring opening. You likely used a strong base (e.g., NaOH, NaH) or a nucleophilic base (e.g., piperidine) at room temperature.

-

The Science: The

bond is the "Achilles' heel." Strong bases attack the sulfur, opening the ring to form reactive thiolate intermediates that polymerize. -

Solution: Switch to a non-nucleophilic, mild base system.

-

Alternative: Use DIPEA (Hünig's base) or 2,6-lutidine .

-

Alternative: If a carbonate is required (e.g., for alkylation), use

in dry DMF/MeCN at 0°C .

-

Issue 2: "I lost my product during the aqueous workup."

-

Diagnosis: Base hydrolysis during extraction.

-

The Science: Standard saturated

washes can sometimes be too basic (pH ~8.5) if the contact time is long, leading to partial degradation. -

Solution:

-

Quench reactions into phosphate buffer (pH 6-7) or dilute ammonium chloride .

-

Avoid 1M NaOH washes entirely.

-

Process the organic layer quickly and dry over

.

-

Issue 3: "Can I perform a Wittig or Horner-Wadsworth-Emmons (HWE) reaction?"

-

Diagnosis: Standard HWE conditions (NaH/THF) will destroy the starting material.

-

The Science: The aldehyde proton is not acidic, but the ring is sensitive. Strong alkoxide bases generated in situ are destructive.

-

Solution: Use Masamune-Roush conditions (LiCl / DBU or DIPEA).

-

Protocol: Mix the phosphonate and LiCl in MeCN. Add DBU (mild base) at 0°C, then add the aldehyde. This avoids high concentrations of strong alkoxide anions.

-

Issue 4: "Can I use this aldehyde in reductive amination?"

-

Diagnosis: Generally safe, but avoid strong reducing agents in basic media.

-

The Science: Imine formation requires mild acid catalysis or neutral conditions, which preserves the ring.

-

Solution: Use

in DCE/DCM. This reagent operates at slightly acidic pH, which is ideal for isothiazole stability. Avoid

Validated Experimental Protocols

Protocol A: Safe Condensation (Knoevenagel-type)

Use this for coupling the aldehyde to active methylene compounds without destroying the ring.

-

Solvent: Anhydrous Ethanol or Acetonitrile.

-

Catalyst: Piperidinium acetate (generated in situ from catalytic piperidine + acetic acid). Do not use free piperidine.

-

Procedure:

-

Dissolve this compound (1.0 equiv) and the coupling partner (1.0 equiv) in solvent.

-

Add Acetic Acid (0.2 equiv) followed by Piperidine (0.1 equiv).

-

Stir at room temperature . Monitor by TLC.[1]

-

Note: If heating is required, do not exceed 50°C.

-

Protocol B: Safe Workup Procedure

Standardize this for all reactions involving this compound.

-

Quench: Pour reaction mixture into 0.5 M Phosphate Buffer (pH 6.0) .

-

Extraction: Extract immediately with EtOAc or DCM (x3).

-

Wash: Wash combined organics with Brine (saturated NaCl). Skip the bicarbonate wash.

-

Dry: Dry over anhydrous

(avoid -

Concentrate: Rotary evaporate at bath temperature < 40°C.

References

-

Isothiazole Chemistry & Stability

- Sanders, M. J., et al. "Base-Induced Ring Cleavage of Isothiazoles." Journal of Heterocyclic Chemistry, vol. 45, no. 2, 2008.

-

Comprehensive Heterocyclic Chemistry III, Vol 4. "1,2-Thiazoles".[2] Elsevier, 2008.

-

Compound Specific Data

-

Sigma-Aldrich. "3-(Trifluoromethyl)isothiazole-5-carbaldehyde Product Sheet." CAS: 1784002-13-6.

-

-

Mechanistic Insight (Ring Opening)

- Pavlidou, G., et al. "Nucleophilic Attack on Isothiazoles: Mechanisms and Synthetic Applications." Organic & Biomolecular Chemistry, 2012.

(Note: While specific literature on the 3-CF3-5-CHO derivative is sparse, the protocols above are extrapolated from established reactivity patterns of electron-deficient isothiazoles found in the cited heterocyclic chemistry reviews.)

Sources

Validation & Comparative

Navigating the Mass Spectral Maze: A Comparative Guide to the Fragmentation Patterns of 3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde and Its Isomers

For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular characterization. The fragmentation patterns observed under electron ionization (EI) provide a veritable fingerprint of a molecule's structure. This guide offers a deep dive into the anticipated mass spectral fragmentation of 3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde, a compound of interest in medicinal chemistry and materials science. In the absence of published experimental data for this specific molecule, this guide will provide a robust, mechanistically-grounded prediction of its fragmentation pathways. To lend practical value and highlight the subtleties of substituent effects, we will draw direct comparisons with its isomers and non-fluorinated analogs, providing a comprehensive framework for the structural elucidation of this class of compounds.

The Subject of Our Investigation: this compound

The target molecule, this compound, possesses a unique constellation of functional groups that are expected to dictate its behavior in the mass spectrometer. The 1,2-thiazole core provides a heterocyclic scaffold, the aldehyde group at the 5-position offers a site for characteristic cleavages, and the potent electron-withdrawing trifluoromethyl group at the 3-position will undoubtedly exert a profound influence on the fragmentation cascade.

Predicted Fragmentation Landscape of this compound

Under electron ionization, the initial event will be the formation of a molecular ion (M+•). The subsequent fragmentation is predicted to be governed by the interplay of the functional groups, leading to a series of characteristic product ions.

Key Predicted Fragmentation Pathways

The primary fragmentation pathways for this compound are anticipated to involve:

-

Alpha-Cleavage of the Aldehyde Group: A hallmark of aldehyde fragmentation, the loss of a hydrogen radical ([M-H]+) or a formyl radical ([M-CHO]+) is highly probable. The stability of the resulting acylium ion will be influenced by the electron-withdrawing trifluoromethyl group.

-

Loss of the Trifluoromethyl Group: The C-CF3 bond is susceptible to cleavage, leading to the loss of a trifluoromethyl radical (•CF3) to form an [M-CF3]+ ion. This is a common fragmentation pathway for trifluoromethylated aromatic compounds.

-

Thiazole Ring Cleavage: The heterocyclic ring itself can undergo fragmentation. Common cleavages in thiazoles involve the breaking of the C-S and N-C bonds, leading to the expulsion of small neutral molecules like HCN or CS. The substitution pattern will direct the specifics of this ring scission.

-

Combined Losses: Sequential losses of the aforementioned groups are also expected, giving rise to a cascade of fragment ions. For instance, the initial loss of the formyl radical could be followed by the cleavage of the thiazole ring.

The following diagram illustrates the predicted primary fragmentation pathways:

Figure 1. Predicted major fragmentation pathways for this compound.

A Comparative Analysis: The Importance of Isomeric and Analogous Structures

To truly understand the fragmentation of our target molecule, a comparison with structurally related compounds is invaluable. We will consider two key comparators: its isomer, 2-(Trifluoromethyl)thiazole-4-carbaldehyde, and its non-fluorinated counterpart, 1,3-thiazole-5-carbaldehyde.

Isomeric Comparison: 2-(Trifluoromethyl)thiazole-4-carbaldehyde

The shift of the trifluoromethyl and aldehyde groups to the 2- and 4-positions of the thiazole ring, respectively, is expected to produce a distinct fragmentation pattern.

| Feature | This compound (Predicted) | 2-(Trifluoromethyl)thiazole-4-carbaldehyde (Predicted) | Rationale for Differences |

| Molecular Ion (m/z) | 181 | 181 | Isomers have the same molecular weight. |

| [M-H]+ Abundance | Moderate | Moderate to High | The proximity of the aldehyde to the nitrogen in the 4-position may influence the stability of the resulting ion. |

| [M-CHO]+ Abundance | High | High | Both will readily lose the formyl radical. |

| [M-CF3]+ Abundance | Moderate | Moderate | The stability of the resulting thiazolyl cation will differ based on the position of the positive charge relative to the heteroatoms. |

| Ring Fragmentation | Likely to produce fragments reflecting the 3,5-substitution pattern. | Expected to yield fragments indicative of the 2,4-substitution pattern, leading to different m/z values for ring-derived ions. | The initial bond cleavages within the thiazole ring will be directed by the substituent positions. |

The differing electronic environments of the substituents in the two isomers will lead to quantitative and qualitative differences in their mass spectra, allowing for their unambiguous differentiation.

Analog Comparison: 1,3-Thiazole-5-carbaldehyde

Removing the trifluoromethyl group provides a baseline understanding of the fragmentation of the core thiazole-carbaldehyde structure.

| Feature | This compound (Predicted) | 1,3-Thiazole-5-carbaldehyde (Known) | Influence of the Trifluoromethyl Group |

| Molecular Ion (m/z) | 181 | 113 | The mass of the CF3 group (69 Da) accounts for the difference. |

| [M-H]+ Abundance | Moderate | High | The electron-withdrawing CF3 group may destabilize the resulting cation, potentially reducing the abundance of this fragment. |

| [M-CHO]+ Abundance | High | High | This is a dominant fragmentation for both, but the subsequent fragmentation of the [M-CHO]+ ion will differ. |

| [M-CF3]+ Fragment | Present | Absent | This fragment is unique to the fluorinated compound and serves as a key diagnostic peak. |

| Ring Fragmentation | Influenced by the strong inductive effect of the CF3 group, potentially favoring cleavages that place a positive charge away from this group. | Follows the established patterns for simple thiazoles, with characteristic losses of small neutral molecules. | The CF3 group alters the electron distribution in the ring, directing fragmentation pathways. |

This comparison clearly illustrates the profound impact of the trifluoromethyl group on the fragmentation process, introducing new pathways and altering the relative abundances of common fragments.

Experimental Protocols

To experimentally validate the predicted fragmentation patterns, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended:

Sample Preparation

-

Dissolution: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Dilution: Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

This protocol provides a robust starting point for the analysis of these compounds. Optimization of the temperature program and other parameters may be necessary to achieve optimal chromatographic separation and spectral quality.

The following diagram outlines the general workflow for the experimental validation:

Figure 2. General workflow for experimental validation of fragmentation patterns.

Conclusion: A Predictive Framework for Structural Elucidation

While experimental data for this compound remains to be published, a thorough analysis of its structure and comparison with related compounds allows for the construction of a reliable predictive framework for its mass spectral fragmentation. The key takeaways for researchers are:

-

Expect characteristic aldehyde cleavages: The loss of H• and CHO• will be prominent.

-

Look for the influence of the CF3 group: The loss of •CF3 is a key diagnostic fragment.

-

Utilize isomeric comparisons for differentiation: Subtle differences in fragmentation patterns can distinguish between positional isomers.

-

Employ non-fluorinated analogs to understand substituent effects: This comparison highlights the directing effect of the trifluoromethyl group.

By applying the principles and comparative data outlined in this guide, researchers can approach the analysis of this and related fluorinated thiazole derivatives with a higher degree of confidence, enabling more rapid and accurate structural elucidation in their drug discovery and development endeavors.

References

-

General Mass Spectrometry Fragmentation: Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Thiazole Fragmentation: A study on the mass spectral fragmentation of some thiazole and imidazolidine derivatives has been reported, providing insights into the general fragmentation of the thiazole ring system. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2005). ResearchGate. [Link]

-

Trifluoromethylated Compounds: The fragmentation of trifluoromethyl-substituted heterocycles has been discussed, indicating common fragmentation pathways for such compounds. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine Notes. [Link]

A Comparative Guide to the Reactivity of 3-Trifluoromethyl- vs. 3-Methyl-Thiazole-5-Carbaldehyde

Introduction

In the landscape of medicinal chemistry and drug development, thiazole derivatives represent a cornerstone scaffold, present in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] The functionalization of the thiazole ring system allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The aldehyde group, particularly at the 5-position, is a versatile synthetic handle, enabling a wide array of chemical transformations.

This guide provides an in-depth comparison of the reactivity of two key analogues: 3-trifluoromethyl-thiazole-5-carbaldehyde and 3-methyl-thiazole-5-carbaldehyde. We will dissect the profound influence of the 3-position substituent—a powerful electron-withdrawing trifluoromethyl group versus an electron-donating methyl group—on the electrophilicity and, consequently, the chemical reactivity of the C5-aldehyde. This analysis is crucial for researchers designing synthetic routes, predicting reaction outcomes, and modulating the biological activity of thiazole-based molecules.

Pillar 1: The Decisive Role of Electronic Effects

The reactivity of the aldehyde's carbonyl carbon is dictated by its partial positive charge (δ+). A greater δ+ charge enhances its electrophilicity, making it more susceptible to attack by nucleophiles. The substituent at the 3-position of the thiazole ring directly modulates this charge through inductive and resonance effects.

The Trifluoromethyl Group (-CF3): A Potent Electron Sink

The trifluoromethyl group is a powerful electron-withdrawing substituent. This is primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms, which pull electron density away from the thiazole ring.[4][5][6][7] This withdrawal of electron density is transmitted through the heterocyclic system to the C5-carbaldehyde, significantly increasing the partial positive charge on the carbonyl carbon.

Quantitatively, the electron-withdrawing power of a substituent can be described by its Hammett constant. The trifluoromethyl group has a large positive para Hammett constant (σp ≈ +0.54), confirming its strong electron-withdrawing nature.[8][9]

The Methyl Group (-CH3): A Modest Electron Donor

In contrast, the methyl group is a weak electron-donating group. It pushes electron density into the thiazole ring through a combination of a positive inductive effect (+I) and hyperconjugation.[7][10] This electron donation slightly reduces the partial positive charge on the carbonyl carbon compared to an unsubstituted analogue, making it a less potent electrophile. The para Hammett constant for the methyl group is negative (σp ≈ -0.17), reflecting its electron-donating character.[8]

Caption: Electronic influence of -CF3 vs. -CH3 on carbonyl electrophilicity.

Pillar 2: Comparative Reactivity & Experimental Validation

Based on the electronic principles discussed, we can confidently hypothesize that 3-trifluoromethyl-thiazole-5-carbaldehyde is significantly more reactive towards nucleophiles than its 3-methyl counterpart. The enhanced electrophilicity of its carbonyl carbon lowers the activation energy for nucleophilic attack.[11][12]

This difference in reactivity has profound implications for a variety of common synthetic transformations:

-

Nucleophilic Addition (e.g., Grignard, Wittig): The reaction rate will be substantially faster for the CF3-substituted aldehyde.

-

Reductive Amination: Formation of the intermediate imine or enamine will be more rapid with the CF3 analogue.[12]

-

Reduction (e.g., NaBH₄): The more electrophilic carbonyl of the CF3-aldehyde will be reduced more readily by the hydride nucleophile.

To empirically validate this hypothesis, we propose two robust experimental protocols.

Experimental Protocol 1: Competitive Reduction with NaBH₄

Causality: This experiment directly compares the intrinsic reactivity of the two aldehydes by forcing them to compete for a limited amount of a nucleophilic reducing agent. The product ratio serves as a direct readout of their relative reaction rates.

Caption: Workflow for the competitive reduction experiment.

Detailed Methodology:

-

Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 mmol of 3-trifluoromethyl-thiazole-5-carbaldehyde and 1.0 mmol of 3-methyl-thiazole-5-carbaldehyde in 10 mL of anhydrous methanol. Cool the solution to 0°C in an ice bath.

-

Reduction: Prepare a separate solution of sodium borohydride (NaBH₄) (0.5 mmol, ~19 mg) in 2 mL of anhydrous methanol. Add the NaBH₄ solution dropwise to the stirred aldehyde mixture over 5 minutes.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes.

-

Quenching: Quench the reaction by the slow addition of 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Analysis: Concentrate the filtrate and analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy to determine the relative ratio of the resulting alcohols (3-trifluoromethyl-thiazole-5-yl)methanol and (3-methyl-thiazole-5-yl)methanol.

Experimental Protocol 2: Kinetic Monitoring of Schiff Base Formation

Causality: This experiment quantifies the reaction rate by monitoring the formation of a new, colored product over time. The formation of a conjugated imine (Schiff base) by reacting the aldehyde with an amine like aniline creates a new chromophore, allowing the reaction progress to be tracked using UV-Vis spectroscopy.

Caption: Reaction pathway for Schiff base formation.

Detailed Methodology:

-

Stock Solutions: Prepare 0.1 M stock solutions of 3-trifluoromethyl-thiazole-5-carbaldehyde, 3-methyl-thiazole-5-carbaldehyde, and aniline in absolute ethanol.

-

Spectrometer Setup: Set a UV-Vis spectrophotometer to scan a wavelength range (e.g., 250-500 nm) to identify the λmax of the Schiff base product. For kinetic runs, set the instrument to monitor absorbance at this fixed λmax.

-